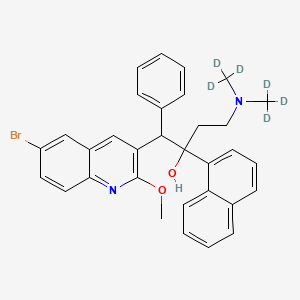
Cholic acid-cysteine-cyanuric chloride complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholic acid-cysteine-cyanuric chloride complex is a hapten linker molecule that comprises cholic acid, cysteine, and cyanuric chloride. This complex is used in various scientific research applications due to its unique structure and properties. Cholic acid is a bile acid that plays a crucial role in the digestion and absorption of fats, while cysteine is an amino acid that contains a thiol group, making it reactive. Cyanuric chloride is a triazine derivative that acts as a reactive group for covalent attachment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cholic acid-cysteine-cyanuric chloride complex involves several steps:
Activation of Cholic Acid: Cholic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride.
Coupling with Cysteine: The activated cholic acid is then reacted with cysteine in the presence of a base such as triethylamine to form a cholic acid-cysteine conjugate.
Reaction with Cyanuric Chloride: The cholic acid-cysteine conjugate is then reacted with cyanuric chloride under controlled conditions to form the final complex.
Industrial Production Methods: Industrial production of this complex follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale activation of cholic acid.
- Efficient coupling with cysteine.
- Controlled reaction with cyanuric chloride to form the complex.
Types of Reactions:
Substitution Reactions: The complex can undergo substitution reactions where the chlorine atoms in cyanuric chloride are replaced by other nucleophiles.
Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfide bonds, while reduction can break these bonds.
Hydrolysis: The complex can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the complex into its constituent parts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products where chlorine atoms are replaced by other functional groups.
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Hydrolysis: Breakdown products such as cholic acid, cysteine, and cyanuric chloride derivatives.
Applications De Recherche Scientifique
Cholic acid-cysteine-cyanuric chloride complex has a wide range of applications in scientific research:
Chemistry: Used as a hapten linker molecule in the synthesis of various compounds.
Biology: Employed in the study of protein-ligand interactions and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in vaccine formulations.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of cholic acid-cysteine-cyanuric chloride complex involves its ability to form covalent bonds with target molecules. The cyanuric chloride moiety acts as a reactive group that can covalently attach to nucleophiles such as amines or thiols. This covalent attachment allows the complex to act as a linker molecule, facilitating the study of various biochemical processes.
Molecular Targets and Pathways:
Protein-Ligand Interactions: The complex can bind to proteins, allowing the study of ligand binding and enzyme activity.
Drug Delivery: The complex can be used to deliver drugs to specific targets by covalently attaching to target molecules.
Comparaison Avec Des Composés Similaires
Cholic Acid-Cysteine Complex: Lacks the reactive cyanuric chloride moiety, making it less versatile.
Cysteine-Cyanuric Chloride Complex: Does not contain cholic acid, limiting its applications in bile acid-related studies.
Cholic Acid-Cyanuric Chloride Complex: Lacks the thiol group from cysteine, reducing its reactivity.
Uniqueness: The cholic acid-cysteine-cyanuric chloride complex is unique due to its combination of cholic acid, cysteine, and cyanuric chloride. This combination provides a versatile molecule that can be used in a wide range of scientific research applications, making it more valuable compared to similar compounds.
Propriétés
Formule moléculaire |
C30H44Cl2N4O6S |
|---|---|
Poids moléculaire |
659.7 g/mol |
Nom IUPAC |
(2S)-3-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-2-[[(4S)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H44Cl2N4O6S/c1-14(4-7-23(40)33-20(25(41)42)13-43-28-35-26(31)34-27(32)36-28)17-5-6-18-24-19(12-22(39)30(17,18)3)29(2)9-8-16(37)10-15(29)11-21(24)38/h14-22,24,37-39H,4-13H2,1-3H3,(H,33,40)(H,41,42)/t14-,15-,16+,17+,18-,19-,20+,21+,22-,24-,29-,30+/m0/s1 |
Clé InChI |
RWMVHYQWOIGDJF-BWIRBJOJSA-N |
SMILES isomérique |
C[C@@H](CCC(=O)N[C@H](CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NC(CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


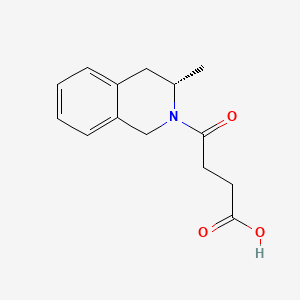
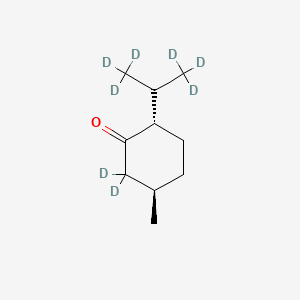


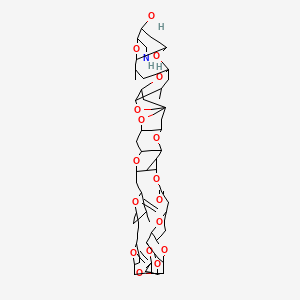
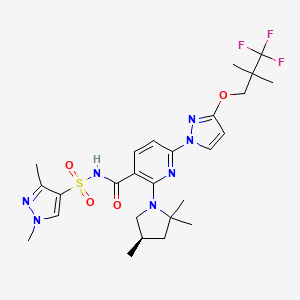


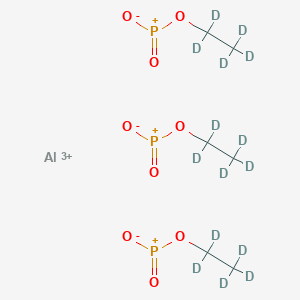
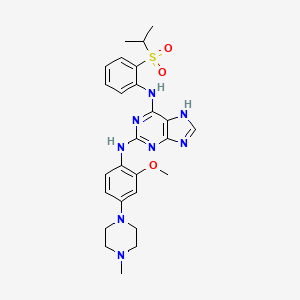

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
